4-bromo-N'-[(1-hydroxy-2-naphthyl)methylene]benzenesulfonohydrazide
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Overview
Description
4-bromo-N’-[(1-hydroxy-2-naphthyl)methylene]benzenesulfonohydrazide is a chemical compound with the molecular formula C17H13BrN2O3S. It is known for its unique structure, which includes a bromine atom, a naphthyl group, and a benzenesulfonohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-[(1-hydroxy-2-naphthyl)methylene]benzenesulfonohydrazide typically involves the condensation of 4-bromobenzenesulfonohydrazide with 1-hydroxy-2-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-[(1-hydroxy-2-naphthyl)methylene]benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N’-[(1-hydroxy-2-naphthyl)methylene]benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(1-hydroxy-2-naphthyl)methylene]benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-dodecyl-1-hydroxy-2-naphthalenecarboxamide
- 4-bromo-N’-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide
Uniqueness
4-bromo-N’-[(1-hydroxy-2-naphthyl)methylene]benzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C17H13BrN2O3S |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C17H13BrN2O3S/c18-14-7-9-15(10-8-14)24(22,23)20-19-11-13-6-5-12-3-1-2-4-16(12)17(13)21/h1-11,20-21H/b19-11+ |
InChI Key |
KWNALCUPSVTICZ-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C=NNS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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